molecular formula C10H12ClN5O3 B1605300 2'-Chloro-2'-deoxyadenosine CAS No. 2627-62-5

2'-Chloro-2'-deoxyadenosine

Cat. No. B1605300
CAS RN: 2627-62-5
M. Wt: 285.69 g/mol
InChI Key: ADXUXRNLBYKGOA-UHFFFAOYSA-N
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Description

2’-Chloro-2’-deoxyadenosine, also known as Cladribine or 2-CdA, is a deoxyadenosine analog that displays strong antileukemic and immunosuppressive activity . It has activity against lymphoproliferative disorders, such as hairy cell leukemia (HCL) and multiple myeloma (MM) .


Synthesis Analysis

The synthesis of 2’-Chloro-2’-deoxyadenosine involves the use of washed cells of E. coli ATCC 5275, a thymine auxotroph, which catalyze the formation of 2-chloro-2’-deoxyadenosine when incubated with 2-chloroadenosine and a variety of deoxynucleosides . Efficient chemo-enzymatic syntheses of pharmaceutically useful unnatural 2’-deoxynucleosides have also been reported .


Molecular Structure Analysis

The molecular formula of 2’-Chloro-2’-deoxyadenosine is C10H12ClN5O3 . Its molecular weight is 285.69 . The stereo view of CldAde-8 and neighboring residues are affected by chlorine substitution .


Chemical Reactions Analysis

2’-Chloro-2’-deoxyadenosine resists ADA degradation and is phosphorylated to CdATP in lymphocytes . A reversed-phase high-performance liquid chromatographic (HPLC) method for the simultaneous determination of 2-chloro-2’-deoxyadenosine (CdA) and its metabolite, 2-chloroadenine (CAde), in plasma and urine was developed .


Physical And Chemical Properties Analysis

2’-Chloro-2’-deoxyadenosine is a solid substance . It has a molecular weight of 285.69 . It is white in color and soluble in DMSO .

Scientific Research Applications

Antileukemic and Immunosuppressive Properties

2'-Chloro-2'-deoxyadenosine (2-CdA) is recognized for its promising antileukemic and immunosuppressive properties. Its discovery and unique properties, alongside its synthesis methods, have shown significant relevance in clinical applications for treating leukemia (Grieb, 1994).

Enzyme Inhibition in Bacterial Systems

2-CdA has been identified as a potent selective inhibitor of Escherichia coli purine-nucleoside phosphorylase. This suggests potential in developing new class of selective inhibitors for bacterial enzymes, with implications in treating bacterial infections or in biotechnological applications (Bzowska & Kazimierczuk, 1995).

Impact on Human Lymphocyte Metabolism

In studies involving human lymphocytes, 2-CdA demonstrated a pronounced inhibition of DNA synthesis. This highlights its potential role in researching cellular mechanisms and could be crucial in developing treatments for diseases involving lymphocytes, like certain types of lymphomas (Sasvári‐Székely et al., 1994).

Mechanisms of Toxicity in CNS Lymphomas

The drug’s effect on the metabolism of deoxyadenosine in human primary central nervous system lymphomas has been studied, providing insights into its mechanisms of toxicity. Understanding these mechanisms can aid in developing more targeted therapies for CNS lymphomas (Fabianowska-Majewska et al., 1995).

Molecular Structure and Crystal Packing

Research into the molecular structure of 2-CdA reveals its crystal packing and structural changes due to chloro-substitution. This is vital for understanding how structural variations can impact its biological activity and stability, which is crucial for pharmaceutical development (Koellner et al., 1998).

Electron Density and Spectroscopy Studies

The electron density distribution in 2-CdA has been analyzed using NQR spectroscopy and DFT calculations. Such studies are essential for understanding the electronic properties of drugs, which can influence their interaction with biological targets (Latosinska et al., 2009).

Safety And Hazards

2’-Chloro-2’-deoxyadenosine is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It has hazard statements H301, H341, H361fd, and H372 . It is toxic and can cause harm to the unborn child .

Future Directions

2’-Chloro-2’-deoxyadenosine has been a molecule of interest for well over half a century and is being evaluated against other lymphoid malignancies . Research is ongoing to elucidate its effects on cellular mitochondrial function and DNA content . Further investigations of the pharmacokinetics of 2’-Chloro-2’-deoxyadenosine in patients treated with different routes of administration are also expected .

properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUXRNLBYKGOA-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180898
Record name 2'-Chloro-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2'-deoxyadenosine

CAS RN

2627-62-5
Record name 2′-Chloro-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Chloro-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MR7O4XF3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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